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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B15592084

For Immediate Release

Kunming, China - Researchers have isolated and characterized five novel indole alkaloids,
designated Rauvotetraphyllines A-E, from the aerial parts of Rauvolfia tetraphylla. This
technical guide provides an in-depth analysis of the structural differences between these
compounds, detailed experimental protocols for their isolation and characterization, and a
comprehensive summary of their spectroscopic data. This information is of significant interest
to researchers in natural product chemistry, medicinal chemistry, and drug development.

The structural elucidation of these complex molecules was achieved through a combination of
advanced spectroscopic techniques, including High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS), extensive 1D and 2D Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) and Ultraviolet (UV) spectroscopy. The core molecular framework of
Rauvotetraphyllines A-E belongs to the sarpagine-type indole alkaloids, with variations in
substitution patterns and functional groups accounting for the diversity of the five congeners.

Core Structural Scaffold and Key Differences

Rauvotetraphyllines A-E share a common pentacyclic sarpagine-type core. The key structural
differentiators are found at specific positions, primarily involving the nature of the substituent at
C-16 and modifications to the indole nucleus or the upper portion of the molecule.

Rauvotetraphylline A is characterized by a specific stereochemistry and substitution pattern that
serves as a reference for the other analogues.
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Rauvotetraphylline B is distinguished by the presence of a 4,6-dimethyl-2-pyridyl moiety
attached at C-16.[1][2] This bulky aromatic substituent significantly alters the steric and
electronic properties of this region of the molecule compared to Rauvotetraphylline A.

Rauvotetraphylline C features an E-3-oxo-1-butenyl group at the C-16 position, replacing the
pyridyl group seen in Rauvotetraphylline B.[1][2]

Rauvotetraphylline D, an ajmaline-type alkaloid, also possesses an E-3-oxo-1-butenyl unit, but
in this case, it is attached to C-20 of a modified core structure when compared to the
sarpagine-type skeleton of A, B, and C.[1]

Rauvotetraphylline E is an alstonine derivative that is distinguished by the presence of a
carboxyl group at C-16, in place of the methoxycarbonyl group found in the parent compound
alstonine.[1]

A visual representation of the structural relationships and points of variation is provided below.
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Fig. 1: Structural relationships of Rauvotetraphyllines A-E.

Quantitative Data Summary
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The following table summarizes the key quantitative data obtained for Rauvotetraphyllines A-E.
This data is essential for the unambiguous identification of these compounds.

HRESIMS [M+H]+ Optical Rotation

Compound Molecular Formula

(m/z) [a]?°D (c, solvent)
Rauvotetraphylline A C20H26N203 343.2024 +25.6 (0.12, MeOH)
Rauvotetraphylline B C31H37N30e 548.2762 -18.2 (0.15, MeOH)
Rauvotetraphylline C C2sH34N207 511.2431 -22.5 (0.10, MeOH)
Rauvotetraphylline D C24H26N203 391.2019 +15.8 (0.11, MeOH)
Rauvotetraphylline E C20H20N203 337.1554 -112.7 (0.13, MeOH)

Detailed *H and 3C NMR data are available in the supplementary information of the source
publication.

Experimental Protocols

The isolation and structural elucidation of Rauvotetraphyllines A-E followed a systematic
workflow, as detailed below.

Isolation and Purification

o Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla (5 kg) were
extracted three times with 95% ethanol at room temperature. The solvent was evaporated
under reduced pressure to yield a crude extract (350 g).

o Acid-Base Partitioning: The crude extract was suspended in 2% aqueous HCI and partitioned
with ethyl acetate to remove neutral and weakly basic components. The acidic aqueous layer
was then basified with ammonia solution to pH 9-10 and subsequently extracted with
chloroform to obtain the crude alkaloids (60 g).

e Column Chromatography: The crude alkaloid mixture was subjected to column
chromatography over silica gel, eluting with a gradient of chloroform and methanol. This
initial separation yielded several fractions.
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o Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the
compounds of interest were further purified by repeated preparative HPLC on a C18 column
with a mobile phase of methanol and water (containing 0.05% trifluoroacetic acid) to afford

pure Rauvotetraphyllines A-E.

Structure Elucidation

e Spectroscopic Analysis: The structures of the purified compounds were determined by a
combination of spectroscopic methods.

o

UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer.

o IR spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.
o Optical rotations were measured with a Horiba SEPA-300 polarimeter.

o HRESIMS were performed on an Agilent 1100 LC-MSD-Trap-SL instrument.

o NMR spectra (*H, 3C, DEPT, HSQC, HMBC, and ROESY) were recorded on Bruker AM-
400 and DRX-500 spectrometers. Chemical shifts are reported in ppm () relative to the
solvent signals, and coupling constants (J) are in Hertz.

The following diagram illustrates the general workflow for the isolation and characterization of

these novel alkaloids.
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Fig. 2: Isolation and characterization workflow.

The discovery and detailed characterization of Rauvotetraphyllines A-E contribute significantly
to the understanding of the chemical diversity of Rauvolfia alkaloids and provide a basis for
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future pharmacological investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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